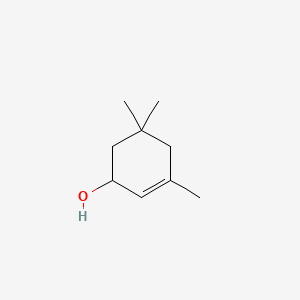

3,5,5-Trimethyl-2-cyclohexen-1-ol

説明

3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is an organic compound with the molecular formula C₉H₁₆O. It is a cyclohexenol derivative characterized by a cyclohexene ring with a hydroxyl group (-OH) and three methyl groups (-CH₃) attached to the carbon atoms at positions 3 and 5. This compound is known for its versatility and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Hydroformylation of Isophorone: One common synthetic route involves the hydroformylation of isophorone (3,5,5-trimethyl-1-cyclohexene) to produce this compound. This reaction typically uses a rhodium-based catalyst under high pressure and temperature conditions.

Hydrogenation of Isophorone Oxide: Another method involves the hydrogenation of isophorone oxide, which is obtained by the epoxidation of isophorone, followed by the reduction of the epoxide to the corresponding alcohol.

Industrial Production Methods: The industrial production of this compound is primarily achieved through the hydroformylation process due to its efficiency and scalability. The process involves the use of a rhodium catalyst, high-pressure hydrogen gas, and carbon monoxide gas to convert isophorone into the desired compound.

Types of Reactions:

Oxidation: this compound can be oxidized to form isophorone, which is a valuable intermediate in the production of various chemicals.

Reduction: The compound can undergo reduction reactions to produce other derivatives, such as isophorone oxide.

Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Typical reducing agents include hydrogen gas and metal catalysts like palladium or platinum.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Isophorone: Produced by the oxidation of this compound.

Isophorone Oxide: Formed by the reduction of isophorone.

Other Derivatives: Various substituted derivatives can be synthesized through substitution reactions.

科学的研究の応用

Flavoring and Fragrance

3,5,5-Trimethyl-2-cyclohexen-1-ol is utilized in the food and cosmetic industries primarily for its aromatic properties:

- Flavoring Agent: It has been reported as a flavoring component in tobacco products and food items due to its pleasant scent profile .

- Fragrance Modifier: The compound is used in perfume formulations, particularly in honey-based compositions, where it acts as a powerful modifier and blends well with other aromatic compounds such as phenylacetic acid and labdanum .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemical products:

- Precursor for Pharmaceuticals: It is employed as a basic material for synthesizing pharmaceuticals, including derivatives that may have therapeutic applications .

- Oxidation Reactions: this compound can undergo oxidation to yield valuable carbonyl compounds using palladium catalysts under controlled conditions .

Toxicological Profile

The safety assessment of this compound indicates low acute toxicity with an LC50 value of approximately 7000 mg/m³ in rats . However, it is classified as irritating to the respiratory system and has shown potential reproductive toxicity .

Case Study 1: Use in Tobacco Products

A study demonstrated that the incorporation of this compound into tobacco products enhanced the overall flavor profile while maintaining consumer acceptability. The aromatic properties contributed to a more appealing sensory experience for users.

Case Study 2: Perfume Composition

In a formulation study for honey-scented perfumes, the addition of this compound significantly improved the fragrance's complexity. It was found to blend excellently with traditional floral notes and enhance longevity on the skin.

作用機序

The mechanism by which 3,5,5-trimethyl-2-cyclohexen-1-ol exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles to form new compounds. The hydroxyl group can also participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and properties of the compound.

Molecular Targets and Pathways Involved:

Enzyme Catalysis: In biological systems, the compound may interact with enzymes, affecting their catalytic activity.

Signal Transduction: It can modulate signaling pathways by interacting with receptors or other cellular components.

類似化合物との比較

3,5,5-Trimethyl-2-cyclohexen-1-ol is structurally similar to other cyclohexenols and related compounds. Some of the similar compounds include:

Isophorone: The ketone derivative of this compound.

Cyclohexanol: A simpler cyclohexanol derivative without the methyl groups.

Cyclohexene: The unsaturated precursor to cyclohexanol derivatives.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and methyl substituents on the cyclohexene ring, which provides distinct chemical reactivity and properties compared to its analogs.

生物活性

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS No. 470-99-5) is an organic compound with notable applications in perfumery and potential biological activities. This article reviews its biological properties, including toxicity, genotoxicity, and its effects on various biological systems, supported by data tables and relevant case studies.

Molecular Formula : CHO

Molecular Weight : 140.22 g/mol

Appearance : Clear colorless liquid

Uses : Primarily used in fragrance compositions, particularly in honey-based products and as a modifier in perfumes.

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity. The median lethal concentration (LC50) was found to be 7000 mg/m³ in rat studies. Clinical signs of toxicity included irritation to the respiratory system and potential for pulmonary complications at high exposure levels .

Table 1: Toxicity Data Summary

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Inhalation (Rats) | 5000 | Nose and eye irritation |

| Repeated Dose (Oral, Rats) | 233.8 (males) | Reduced body weight gain |

| Genotoxicity (Ames Test) | N/A | Negative for mutagenic activity |

| Sister Chromatid Exchange | 500-1000 | Increased SCE frequency (without S9 mix) |

Genotoxicity Studies

In vitro studies indicate that this compound does not exhibit significant genotoxic effects. The Ames test results were negative for mutagenicity across various strains of Salmonella typhimurium. However, a notable increase in sister chromatid exchange (SCE) frequency was observed at high concentrations without metabolic activation .

Biological Effects

Research has shown that this compound can influence several biological processes:

- Cellular Effects : It has been reported to induce oxidative stress in certain cell types, leading to a reduction in intracellular glutathione levels. This effect is crucial as glutathione plays a significant role in cellular defense against oxidative damage .

- Reproductive Toxicity : In animal studies involving pregnant rats, exposure to high concentrations resulted in decreased food consumption and body weight loss during gestation. However, no adverse effects on litter size or pup abnormalities were noted .

- Metabolic Impact : The compound's metabolic pathways suggest that it may be converted into other biologically active forms within the organism, potentially influencing insulin secretion and other metabolic functions .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Insulin Secretion : A study indicated that administration of varying concentrations resulted in a dose-dependent inhibition of insulin secretion from pancreatic cells .

- Oxidative Stress Induction : Another investigation highlighted the compound's ability to induce oxidative stress in lymphocytes, correlating with decreased DNA synthesis and cell proliferation rates .

特性

IUPAC Name |

3,5,5-trimethylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWAWZXDDBHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047072 | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-99-5 | |

| Record name | Isophorol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophorol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylcyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM50UCC5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,5,5-Trimethyl-2-cyclohexen-1-ol formation in the context of the research?

A1: This compound, alongside five other norisoprenoids, was identified as a product of β-carotene degradation in a model system designed to mimic sea buckthorn wine production []. This finding suggests that these compounds could contribute to the aroma profile of sea buckthorn wine, potentially influencing its sensory characteristics. Understanding the formation of these compounds can provide insights into managing and potentially optimizing the flavor profile of sea buckthorn wine during production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。